molecular formula C19H29N3O2 B2941781 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2034480-53-8

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2941781
CAS No.: 2034480-53-8
M. Wt: 331.46
InChI Key: WJJXJPLGTFBOJV-UHFFFAOYSA-N
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Description

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that features a piperidine ring, a benzyl group, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 1-benzylpiperidine with an appropriate alkylating agent to introduce the oxolane moiety. The final step involves the formation of the urea linkage through the reaction with an isocyanate or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or oxolane moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzylpiperidin-4-yl)methanamine
  • 1-(1-benzylpiperidin-4-yl)methanol
  • 1-(1-benzylpiperidin-4-yl)methylamine

Uniqueness

1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea is unique due to the presence of both the piperidine and oxolane moieties, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

1-[(1-benzylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(21-14-18-7-4-12-24-18)20-13-16-8-10-22(11-9-16)15-17-5-2-1-3-6-17/h1-3,5-6,16,18H,4,7-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJXJPLGTFBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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